Methyl 5-Bromo-7-fluoroindole-3-carboxylate
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Overview
Description
Methyl 5-Bromo-7-fluoroindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-7-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method includes the bromination and fluorination of indole-3-carboxylate derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of the indole core, followed by selective bromination and fluorination. Advanced techniques such as catalytic halogenation and the use of protecting groups can be employed to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring and its substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 5-Bromo-7-fluoroindole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- Methyl 5-Bromoindole-3-carboxylate
- Methyl 7-Fluoroindole-3-carboxylate
- Methyl 5-Iodo-7-fluoroindole-3-carboxylate
Comparison: Methyl 5-Bromo-7-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 5-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3 |
InChI Key |
YWZDTKBKRJZMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
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